Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
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Overview
Description
Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbamic acid ester, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified to yield the final product. Common reagents used in this synthesis include pyrrolidine, benzyl chloroformate, and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
- Propyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
- Butyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
Uniqueness
Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is unique due to its specific methyl group, which can influence its reactivity and interaction with biological targets. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.
Biological Activity
Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C21H26N2O3, with a molecular weight of 354.44 g/mol. The compound features a pyrrolidine ring and a carbamate functional group , which are significant for its biological interactions and pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate under basic conditions. The process can be summarized as follows:
- Reagents : Pyrrolidine, benzyl chloroformate, sodium hydroxide or potassium carbonate.
- Solvent : Organic solvents such as dichloromethane or tetrahydrofuran.
- Reaction Conditions : Conducted at room temperature.
In an industrial context, continuous flow processes may be utilized to optimize yield and purity, employing techniques such as recrystallization or chromatography for purification.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator , affecting enzyme activity through:
- Binding to active sites.
- Altering enzyme conformation.
- Influencing signal transduction pathways.
Such interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects.
1. Neuropharmacology
This compound has been studied for its neuroactive effects, potentially influencing neurotransmitter systems. Its structure suggests it may interact with receptors in the central nervous system, impacting neurotransmitter release and uptake.
2. Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial efficacy against various pathogens. The presence of the carbamate group enhances its potential as an antimicrobial agent.
3. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, making it a candidate for drug development targeting metabolic pathways .
Table 1: Summary of Biological Activity Studies
Study | Findings | Methodology |
---|---|---|
Study A | Demonstrated significant inhibition of enzyme X | In vitro assays |
Study B | Showed neuroprotective effects in animal models | Behavioral tests |
Study C | Exhibited antimicrobial activity against S. aureus | Disc diffusion method |
- Study A : Investigated the compound's effect on enzyme X, revealing a notable inhibition rate that suggests potential therapeutic applications in metabolic disorders.
- Study B : Explored neuroprotective effects in rodent models, indicating improvements in cognitive functions associated with neurotransmitter modulation.
- Study C : Evaluated antimicrobial efficacy against Staphylococcus aureus using standard disc diffusion methods, showing promising results compared to control substances .
Comparison with Similar Compounds
This compound can be compared to other structurally similar compounds to highlight its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester | C22H28N2O3 | Contains ethyl group; altered reactivity |
Propyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester | C23H30N2O3 | Propyl substitution; different pharmacokinetics |
The methyl derivative exhibits distinct pharmacokinetic and pharmacodynamic properties compared to its ethyl and propyl analogs, making it a focus of ongoing research efforts.
Properties
IUPAC Name |
benzyl N-methyl-N-(pyrrolidin-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(10-13-8-5-9-15-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXRBTATHOAKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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